N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide
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Overview
Description
. This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to targetp53 and p21 proteins, which play a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with its targets, leading to several apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . This interaction results in cell cycle arrest due to the up-regulation of p53 and p21 .
Biochemical Pathways
The compound affects the extrinsic “death-receptor-mediated” and intrinsic “mitochondrial-mediated” pathways . These pathways regulate caspase-dependent apoptosis, a physiological mechanism for non-inflammatory, programmed cell death .
Result of Action
The compound causes apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This results in a potent suppressive effect on certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through various methods, including the cyclization of appropriate precursors or the use of furan-containing starting materials.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxadiazole-furan intermediate with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide can be compared with other similar compounds, such as:
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide: Similar structure but with a naphthalene ring instead of a furan ring.
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure but with a benzene ring instead of a furan ring.
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-21-11-7-3-2-5-9(11)13-16-17-14(20-13)15-12(18)10-6-4-8-19-10/h2-8H,1H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXMNDKDAWHCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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